2-Chlorobenzene-1-sulfinyl chloride
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Overview
Description
2-Chlorobenzene-1-sulfinyl chloride is an organic compound with the molecular formula C6H4Cl2OS. It is a derivative of benzene, where a chlorine atom and a sulfinyl chloride group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with a reducing agent. The reaction typically takes place under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzene-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfinyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
2-Chlorobenzene-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorobenzene-1-sulfinyl chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chlorobenzene-1-sulfinyl chloride include:
- 2-Chlorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
Uniqueness
This compound is unique due to its specific functional groups and reactivity. The presence of both a chlorine atom and a sulfinyl chloride group on the benzene ring allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chlorobenzenesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c7-5-3-1-2-4-6(5)10(8)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJKFXNIRSFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852086-12-4 |
Source
|
Record name | 2-chlorobenzene-1-sulfinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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